molecular formula C10H11BrN2O B1400586 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- CAS No. 1283176-17-9

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-

Cat. No. B1400586
M. Wt: 255.11 g/mol
InChI Key: NPJFNKBBMIGJMK-UHFFFAOYSA-N
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Description

“2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-” is a chemical compound with the CAS Number: 40644-16-4 . It has a molecular weight of 213.03 . The IUPAC name for this compound is 4-bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H, (H2,9,10,11) . This indicates the presence of a benzimidazole ring, a bromine atom, and an isopropyl group in the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-” include a molecular weight of 213.03 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

A study by Mavrova et al. (2011) discusses the synthesis of 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles, utilizing 2-aminobenzimidazoles as precursors. These compounds, including 2H-benzimidazol-2-one derivatives, were evaluated for their cytotoxic effects on cancer cell lines, showing marked antiproliferative activity in certain derivatives (Mavrova, Wesselinova, Vassilev, & Tsenov, 2011).

Molecular Structure Analysis

Rong et al. (2013) analyzed the molecular structures of various 2-imidazolones, including 1-t-butyl-1,3-dihydro-2H-benzimidazol-2-one. They explored the bond lengths and resonance structures, contributing to the understanding of molecular behavior in compounds like 2H-benzimidazol-2-one (Rong, Al-Harbi, Kriegel, & Parkin, 2013).

Antioxidant Activity

Saini et al. (2016) examined the antioxidant activity of 2-methyl benzimidazole, a related compound, using the DPPH method. This study provides insights into the potential antioxidant properties of similar benzimidazole derivatives (Saini, Dhiman, Mittal, & Kumar, 2016).

Antimicrobial Evaluation

Sharma et al. (2012) synthesized novel benzimidazole derivatives and evaluated their antimicrobial activity, indicating potential applications of 2H-benzimidazol-2-one derivatives in combating bacterial infections (Sharma, Kumar, Sharma, Singh, Bandyopadhyay, Sathe, & Kaushik, 2012).

DNA Binding and Antibacterial Activity

Mahmood et al. (2019) synthesized benzimidazole Schiff base metal complexes and studied their DNA binding and antibacterial properties. This research suggests the utility of benzimidazole derivatives in DNA interaction studies and antibacterial applications (Mahmood, Hashmi, Ismail, Mirza, Twamley, Akhter, Rozas, & Baker, 2019).

properties

IUPAC Name

7-bromo-3-propan-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(2)13-8-5-3-4-7(11)9(8)12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJFNKBBMIGJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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